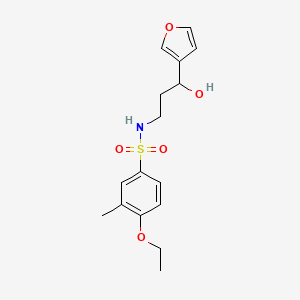

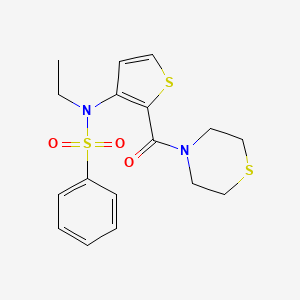

4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a total of 41 bonds, including 22 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 2 double bonds, and 11 aromatic bonds. The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 aromatic ether, 1 sulfonamide, and 1 furane .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a furan ring, which is a five-membered ring with an oxygen atom and four carbon atoms. It also contains a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Physical And Chemical Properties Analysis

A patent application filed by Cornell University and Novita Pharmaceuticals, Inc. suggests that this compound may have potential applications in inhibiting fascin activity . Fascin is an actin-bundling protein involved in cell motility, and its overexpression is associated with several types of cancer .Scientific Research Applications

Anticancer and Antiangiogenic Activities

Design and Synthesis for Anticancer Activity : Compounds structurally related to 4-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide have been synthesized and evaluated for anticancer and antiangiogenic activities. For instance, novel 3-arylaminobenzofuran derivatives have shown significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and possessing potent in vitro and in vivo vascular disrupting properties (Romagnoli et al., 2015).

Anticancer Property of Derivatives : Another study synthesized and characterized novel compounds including (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, highlighting its anticancer properties through structural and functional analysis (Zhang et al., 2010).

Photosensitizer for Photodynamic Therapy

- High Singlet Oxygen Quantum Yield : A study introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. These features indicate potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Microwave-Assisted Synthesis and Anticancer Evaluation

- Hybrid Molecules for Anticancer Activity : The microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been explored, with some compounds showing promising anticancer activity against various human cancer cell lines (Kumar et al., 2015).

properties

IUPAC Name |

4-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-3-22-16-5-4-14(10-12(16)2)23(19,20)17-8-6-15(18)13-7-9-21-11-13/h4-5,7,9-11,15,17-18H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHVZTPVKGDQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)

![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)

![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)

![Methyl (E)-4-[3-acetamido-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2732305.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)